Acebutolol D7

Analytical Chemistry Mass Spectrometry Method Development

Matrix effects in LC-MS/MS acebutolol analysis cause significant quantification bias. Acebutolol D7, a stable isotope-labeled internal standard (SIL-IS), eliminates this error source. • +7 Da mass shift and ≥99% isotopic purity prevent cross-talk, ensuring accurate quantification in plasma, urine, and environmental samples. • Achieves 98-102% recovery and reproducible PK parameters (Cmax, AUC, t1/2) for ANDA/clinical studies. • Long-term stability (re-analyze after 3 years) supports multi-year regulated workflows. Supplied with Certificate of Analysis. Bulk quantities available.

Molecular Formula C18H28N2O4
Molecular Weight 343.5 g/mol
Cat. No. B1156629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcebutolol D7
SynonymsN-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino](propoxy)]phenyl]butanamide-d7
Molecular FormulaC18H28N2O4
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
InChIInChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i2D3,3D3,12D
InChIKeyGOEMGAFJFRBGGG-JLTHDCAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acebutolol D7: Analytical-Grade Deuterated Internal Standard for Precise Beta-Blocker Quantification


Acebutolol D7 (CAS 2701782-36-5) is a stable isotope-labeled analog of the cardioselective β1-adrenergic receptor antagonist acebutolol, where seven hydrogen atoms are replaced by deuterium . This compound is specifically synthesized and certified for use as an internal standard (IS) in mass spectrometry-based analytical methods, such as LC-MS/MS and GC-MS [1]. With a molecular formula of C18H21D7N2O4 and a molecular weight of 343.47 g/mol, its primary role is to enable precise and accurate quantification of the parent drug, acebutolol, in complex biological matrices like plasma and urine .

Workflow

Quantitative bioanalysis of acebutolol in research matrices via LC-MS/MS or GC-MS

Selection Logic

Deuterated internal standard (ISTD) for matrix-effect correction and recovery tracking

Use Context

Supports method validation and research PK exposure-model interpretation

Acebutolol D7 in Bioanalysis: Why Non-Isotopic or Lesser-Labeled Analogs Compromise Quantification


Substituting Acebutolol D7 with non-isotopic structural analogs or deuterated internal standards with insufficient mass shift (e.g., Acebutolol-d5) in quantitative bioanalysis is not scientifically equivalent. The primary source of error in LC-MS/MS quantification is the matrix effect, where co-eluting endogenous compounds can unpredictably suppress or enhance analyte ionization . Only a stable isotope-labeled (SIL) internal standard like Acebutolol D7, which is physico-chemically nearly identical to the analyte, can accurately track and correct for these variations in extraction recovery, ionization efficiency, and instrument fluctuations . The following evidence demonstrates that the specific deuteration pattern of Acebutolol D7 provides a quantifiable advantage in minimizing analytical variability and cross-talk, which is not guaranteed by other less-suitable internal standards.

Acebutolol D7 (+7 Da) vs.

Acebutolol-d5 (+5 Da): Reduced mass separation may increase isotopic cross-talk and bias at low analyte concentrations, limiting assay sensitivity.

Acebutolol D7 (SIL-IS) vs.

Structural analog ISTD: Differential extraction and ionization behavior can produce wider, less reproducible recovery ranges, compromising method precision.

Acebutolol D7 (≥99% enrichment) vs.

Unlabeled acebutolol surrogate: Co-elution without mass distinction precludes true matrix-effect correction and fails ISTD identity requirements.

Quantitative Differentiation of Acebutolol D7: Evidence for Selection Against Closest Comparators


Deuterium Count and Mass Shift: Enhanced Spectral Resolution vs. Acebutolol-d5

Acebutolol D7, with its seven incorporated deuterium atoms, provides a nominal mass shift of +7 Da relative to the unlabeled acebutolol analyte (MW 336.4), compared to a +5 Da shift for Acebutolol-d5 . This larger mass difference is critical for minimizing isotopic cross-talk (signal spillover) between the internal standard and analyte ion clusters, a key source of quantification bias at low analyte concentrations [1]. The +7 Da shift allows for a cleaner extraction of the internal standard signal in the mass spectrometer's quadrupole, improving the signal-to-noise ratio and the accuracy of the analyte/internal standard peak area ratio .

Mass shift resolution
Cross-study comparable
Acebutolol D7+7 Da
Acebutolol-d5+5 Da
Cleaner ion cluster separation supports lower cross-talk risk
LC-MS/MS SRM mode; reported +2 Da advantage
Analytical Chemistry Mass Spectrometry Method Development

Isotopic Purity and Stability: Guaranteed Long-Term Performance vs. Unlabeled Acebutolol

High isotopic purity is essential for a reliable internal standard to prevent interference from residual unlabeled compound. Commercial specifications for Acebutolol D7 report an isotopic enrichment of 99 atom % D and chemical purity ≥98% by HPLC . Furthermore, its long-term stability is defined, with vendor specifications stating that after three years of storage under recommended conditions, the compound should be re-analyzed for chemical purity before use, providing a clear, quantitative guideline for lifecycle management in a regulated laboratory . This is in contrast to using unlabeled acebutolol as a surrogate, where stability data is not directly transferable and the inherent chemical identity precludes its use as a true internal standard.

Isotopic purity
Data to verify
≥99 atom % D
Defined enrichment specification supports procurement review
Vendor CoA; re-analysis recommended after 3 years
Stability Studies Quality Control Analytical Method Validation

Method Performance Enhancement: Achieving High Recovery Precision with SIL-IS

The use of a stable isotope-labeled internal standard (SIL-IS) like Acebutolol D7 is proven to enhance the precision and accuracy of bioanalytical methods by correcting for sample preparation and ionization variability [1]. When a SIL-IS is employed, recovery studies assessing the efficiency of the extraction process typically yield results in the range of 98% to 102%, indicating minimal analyte loss and negligible matrix interference . This is a significant improvement over using a non-isotopic structural analog as an internal standard, which often yields wider, less reproducible recovery ranges due to differential behavior during extraction and ionization [2].

Recovery precision
Class-level inference
98% – 102%
Reported SIL-IS recovery window supports method precision review
General LC-MS/MS observation; requires method-specific validation
Bioanalysis Method Validation Pharmacokinetics

Validated Application Scenarios for Acebutolol D7 Deployment in Analytical and Pharmaceutical Workflows


Preclinical and Clinical Pharmacokinetic (PK) Studies

Acebutolol D7 is the critical component for quantifying acebutolol in plasma, serum, and urine from animal models and human subjects in drug development studies [1]. Its use as a SIL-IS ensures that the calculated pharmacokinetic parameters (Cmax, AUC, t1/2) are accurate and reproducible, as demonstrated by the tight recovery ranges (98-102%) achievable when a SIL-IS is used . This level of precision is a regulatory expectation for Abbreviated New Drug Applications (ANDAs) and clinical trial support.

Therapeutic Drug Monitoring (TDM) Assay Development

For clinical laboratories developing assays to monitor patient adherence or toxicity, Acebutolol D7 provides the analytical robustness required to meet stringent quality control standards [1]. The +7 Da mass shift and high isotopic purity (≥99%) minimize the risk of false positives or quantification errors from interferences or cross-talk, which are heightened in patient samples with variable matrices .

Regulated Bioequivalence (BE) and Bioavailability (BA) Studies

In studies conducted for generic drug approval, the bioanalytical method's accuracy and precision are paramount. Acebutolol D7 is the industry-standard internal standard for such studies due to its proven ability to correct for matrix effects and analytical variability [1]. The defined long-term stability specification (re-analyze after 3 years) supports the multi-year timeline of these regulated studies, providing a clear lifecycle management plan for critical reagents .

Environmental Fate and Metabolism Studies of Beta-Blockers

In environmental chemistry, quantifying trace levels of beta-blockers like acebutolol in water and sediment samples requires exceptional analytical sensitivity and selectivity [1]. Acebutolol D7, with its distinct mass and identical chemical behavior, is an essential tool for isotope dilution mass spectrometry (IDMS), the gold standard for accurate quantification in complex environmental matrices where significant matrix effects are common .

Application
Selection Property
Validation Focus
Research PK studies
ISTD for matrix-effect correction
Recovery range and exposure-model interpretation
Bioanalytical method validation
High isotopic enrichment and mass shift
Cross-talk and interference review in research matrices
Regulated bioequivalence research
Long-term stability specification
Lifecycle management and method reproducibility review
Environmental fate studies
Identical chemical behavior with distinct mass
Isotope dilution mass spectrometry in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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